molecular formula C33H32O7 B14257530 1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy- CAS No. 188656-76-0

1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-

Cat. No.: B14257530
CAS No.: 188656-76-0
M. Wt: 540.6 g/mol
InChI Key: UJLRXEZKHQUYDX-UHFFFAOYSA-N
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Description

1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple methoxy groups and a phenylmethoxyethylidene linkage, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of naphthalenol derivatives with aldehydes or ketones in the presence of a base.

    Phenylmethoxyethylidene Formation: This step involves the reaction of naphthalenol derivatives with phenylmethoxyethylidene precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated naphthalenol derivatives.

Scientific Research Applications

1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenylmethoxyethylidene linkage play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenol, 2,2’-[2-(methoxy)ethylidene]bis[4,8-dimethoxy-]
  • 1-Naphthalenol, 2,2’-[2-(phenyl)ethylidene]bis[4,8-dimethoxy-]
  • 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dihydroxy-]

Uniqueness

1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] is unique due to its specific combination of methoxy groups and phenylmethoxyethylidene linkage. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

188656-76-0

Molecular Formula

C33H32O7

Molecular Weight

540.6 g/mol

IUPAC Name

2-[1-(1-hydroxy-4,8-dimethoxynaphthalen-2-yl)-2-phenylmethoxyethyl]-4,8-dimethoxynaphthalen-1-ol

InChI

InChI=1S/C33H32O7/c1-36-26-14-8-12-21-28(38-3)16-23(32(34)30(21)26)25(19-40-18-20-10-6-5-7-11-20)24-17-29(39-4)22-13-9-15-27(37-2)31(22)33(24)35/h5-17,25,34-35H,18-19H2,1-4H3

InChI Key

UJLRXEZKHQUYDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C=C(C(=C21)O)C(COCC3=CC=CC=C3)C4=CC(=C5C=CC=C(C5=C4O)OC)OC)OC

Origin of Product

United States

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